Sulbactam benzathine

Description

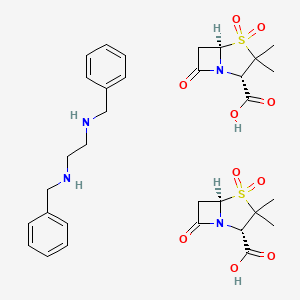

Structure

2D Structure

Properties

CAS No. |

83031-43-0 |

|---|---|

Molecular Formula |

C32H42N4O10S2 |

Molecular Weight |

706.8 g/mol |

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H20N2.2C8H11NO5S/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h1-10,17-18H,11-14H2;2*5-6H,3H2,1-2H3,(H,11,12)/t;2*5-,6+/m.11/s1 |

InChI Key |

YSEPFTSCLHUBNH-HFKSPEPWSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Origin of Product |

United States |

Molecular and Biochemical Mechanism of Action of Sulbactam

Irreversible Beta-Lactamase Inhibition

Sulbactam (B1307) functions as a "suicide inhibitor," meaning it irreversibly binds to and inactivates β-lactamase enzymes. frontiersin.orgwikipedia.org This action protects co-administered β-lactam antibiotics from being destroyed by these enzymes. mdpi.com

The inhibitory action of sulbactam begins with the formation of a non-covalent Michaelis-Menten complex with the β-lactamase enzyme. biorxiv.org Structurally similar to penicillin, sulbactam is recognized by the active site of the β-lactamase. The active site contains a critical serine residue which launches a nucleophilic attack on the carbonyl carbon of sulbactam's β-lactam ring. biorxiv.orgnih.gov This attack leads to the opening of the β-lactam ring and the formation of a transient tetrahedral intermediate, which then resolves into a more stable covalent acyl-enzyme complex. biorxiv.orgnih.gov

This acyl-enzyme intermediate is generally unstable and can undergo further chemical rearrangements. biorxiv.org These rearrangements can lead to the formation of more stable species, such as cis- and trans-enamines, which effectively lock the inhibitor within the enzyme's active site, leading to its irreversible inactivation. biorxiv.orgnih.gov The formation of these stable complexes prevents the enzyme from hydrolyzing its intended β-lactam antibiotic substrates. patsnap.com

The effectiveness of sulbactam varies across the different Ambler classes of β-lactamases.

Ambler Class A: Sulbactam is a potent inhibitor of many Class A serine β-lactamases, such as TEM-1 and SHV-1. nih.govtandfonline.com These are some of the most common plasmid-mediated β-lactamases found in Gram-negative bacteria. taylorandfrancis.com However, its potency can vary even within this class, with some enzymes like KPC-2 being less susceptible to inhibition. nih.gov

Ambler Class C: Sulbactam also demonstrates activity against some chromosomally mediated Class C cephalosporinases (AmpC). researchgate.netnih.gov While it is considered more potent against Class C enzymes than clavulanate, its effectiveness can be variable. researchgate.net Studies have shown that while some Class C enzymes are weakly inhibited, they can have low turnover numbers for sulbactam, meaning less inhibitor is required for complete inhibition. nih.govnih.gov

Limitations with Class B and D: Sulbactam is largely ineffective against Class B metallo-β-lactamases (MBLs). nih.govmdpi.com These enzymes utilize zinc ions instead of a serine residue in their active site for catalysis, and thus interact differently with β-lactam inhibitors. mdpi.com Similarly, sulbactam shows very weak inhibition against most Class D oxacillinases (OXA-type). nih.govnih.gov These enzymes are a significant cause of resistance, particularly in Acinetobacter baumannii. dovepress.com

The interaction between sulbactam and various β-lactamases can be characterized by kinetic parameters such as the Michaelis constant (Km), which reflects the affinity of the enzyme for the substrate, and the catalytic rate constant (kcat), which represents the turnover rate. The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency. A study investigating the kinetics of sulbactam with various β-lactamases provided the following data:

| Enzyme (Ambler Class) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| CTX-M-15 (A) | >6250 | 14 | 470 |

| KPC-2 (A) | 230 | 1.5 | 6500 |

| SHV-5 (A) | ≤2 | 0.07 | 35000 |

| TEM-1 (A) | ≤2 | >2 | ~1,000,000 |

| ADC-7 (C) | 1200 | 0.007 | 6 |

| P99 (C) | 1500 | 0.005 | 3 |

| OXA-10 (D) | 1100 | 0.2 | 180 |

| OXA-23 (D) | 200 | 0.3 | 1500 |

| OXA-24 (D) | 110 | 0.2 | 1800 |

| OXA-48 (D) | >5000 | 0.03 | <6 |

Data sourced from Shapiro, A. B. (2017). nih.gov

Spectrum of Beta-Lactamase Classes Inhibited (Ambler Class A, C; Limitations with Class B, D)

Intrinsic Antibacterial Activity of Sulbactam

Beyond its role as a β-lactamase inhibitor, sulbactam possesses inherent, albeit weak, antibacterial activity, particularly against certain bacterial species like Acinetobacter baumannii. nih.govmsdmanuals.com This activity stems from its ability to directly interact with and inhibit essential bacterial enzymes known as penicillin-binding proteins (PBPs). nih.govdovepress.com

PBPs are bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to these proteins, sulbactam can disrupt cell wall maintenance and synthesis, leading to bacterial cell death. contagionlive.comvinmec.com

Research has shown that sulbactam has a notable affinity for specific PBPs in susceptible organisms. In Acinetobacter baumannii, sulbactam demonstrates significant binding to PBP1 (which includes PBP1a and PBP1b) and PBP3, but not PBP2. nih.govresearchgate.net The binding affinity of sulbactam for these PBPs can be quantified by the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by half. For Acinetobacter baumannii, the IC50 values for sulbactam binding to PBP1b and PBP3 have been reported as 0.90 mg/L and 0.64 mg/L, respectively. asm.org Docking simulations have further supported the favorable binding of sulbactam to PBP1a and PBP3, leading to the formation of acyl-enzyme complexes. researchgate.netnih.gov

Direct Interaction with Penicillin-Binding Proteins (PBPs)

PBP3 Binding Affinities and Functional Inhibition

Sulbactam exhibits a strong preferential binding affinity for penicillin-binding protein 3 (PBP3) in Acinetobacter baumannii. nih.gov Research has demonstrated that sulbactam binds more readily to PBP3 than to other PBPs like PBP1a. nih.gov The 50% inhibitory concentration (IC50), which represents the concentration of sulbactam required to inhibit 50% of the PBP activity, has been reported to be as low as 4 μM for PBP3. nih.govoup.com Another study determined the IC50 of sulbactam for PBP3 to be 0.64 mg/L, which is approximately 2.7 µM. researchgate.netasm.org

The functional consequence of sulbactam binding to PBP3 is the disruption of bacterial cell division. PBP3 is a critical enzyme in the formation of the septum during cell division, and its inhibition by sulbactam leads to the formation of elongated, filamentous bacterial cells, a characteristic morphological change indicating interference with this process. oup.compnas.org Molecular docking simulations have shown that sulbactam fits effectively into the active site of PBP3, where it is positioned to form a stable acyl-enzyme complex, leading to the inactivation of the protein. researchgate.net

Contrasting PBP2 Interactions

In stark contrast to its potent activity against PBP3, sulbactam demonstrates weak to no significant binding or inhibitory activity against penicillin-binding protein 2 (PBP2) in A. baumannii. wikipedia.orgnih.govpnas.orgresearchgate.net This selective inhibition is a key feature of sulbactam's intrinsic antibacterial mechanism. While other β-lactam compounds, such as mecillinam, specifically target PBP2, and carbapenems like meropenem (B701) interact with a broader range of PBPs including PBP2, sulbactam's activity is focused on PBP1 and PBP3. nih.govpnas.org This differential binding highlights the specificity of its interaction with the bacterial cell wall synthesis machinery.

| Penicillin-Binding Protein (PBP) | Binding Affinity / Inhibition | Reported IC50 |

|---|---|---|

| PBP1 | Inhibited | 55 µM nih.gov |

| PBP2 | Not significantly inhibited | N/A wikipedia.orgnih.govpnas.org |

| PBP3 | Preferentially Inhibited | 4 µM nih.govoup.com, 0.64 mg/L (~2.7 µM) researchgate.netasm.org |

Role in Cell Wall Biosynthesis Disruption

The bacterial cell wall is essential for maintaining cellular integrity and shape, primarily through a rigid layer of peptidoglycan. The final and critical stage of peptidoglycan synthesis involves the cross-linking of peptide side chains, a reaction catalyzed by penicillin-binding proteins. tandfonline.com By inhibiting PBP1 and PBP3, sulbactam directly obstructs this vital process. dovepress.comchemmethod.com

Synergistic Molecular Mechanisms with Beta-Lactam Antimicrobials

Sulbactam is most frequently used in combination with β-lactam antibiotics, where it acts as a synergistic partner. nih.gov This synergy arises from two primary molecular mechanisms.

The principal synergistic action of sulbactam is its function as a β-lactamase inhibitor. wikipedia.org Many bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. patsnap.com Sulbactam, being structurally similar to β-lactam antibiotics, acts as a "suicide inhibitor." patsnap.comwikipedia.org It competitively and irreversibly binds to the active site of these β-lactamase enzymes, forming a stable acyl-enzyme complex that deactivates the enzyme. patsnap.comnih.gov This inactivation effectively shields the partner β-lactam antibiotic (such as ampicillin (B1664943) or cefoperazone) from destruction, allowing it to reach its PBP targets and exert its bactericidal effect. patsnap.comdovepress.com

Pharmacological Principles and Pre Clinical Pharmacokinetics of Sulbactam Benzathine

Design Principles for Sustained Release through Benzathine Salt Formation

The development of long-acting injectable formulations is a key strategy for improving therapeutic adherence and maintaining stable drug concentrations. Sulbactam (B1307) benzathine is designed based on the principle of forming a sparingly soluble salt to create a depot effect upon intramuscular administration. frontiersin.orgfda.gov This design leverages the chemical properties of both sulbactam and benzathine (N,N'-dibenzylethylenediamine) to achieve a sustained-release profile. nih.gov

The core concept is analogous to that of benzathine penicillin G, a long-acting penicillin formulation. frontiersin.orgpatsnap.com By combining two molecules of the acidic sulbactam with one molecule of the diamine base benzathine, a salt with significantly reduced water solubility is formed. nih.govbjstd.org When this formulation is injected intramuscularly, it precipitates at the injection site, forming a crystalline deposit. patsnap.comwho.int This depot then acts as a reservoir, slowly releasing the drug into the systemic circulation as it gradually dissolves. nih.gov

The prolonged absorption of sulbactam from a sulbactam benzathine formulation is primarily governed by its distinct physicochemical properties, especially its low solubility in aqueous environments. bjstd.orgrhdaction.org The formation of the benzathine salt drastically alters the properties of the parent sulbactam molecule.

Solubility: The most critical factor is the extremely low water solubility of the salt. fda.govbjstd.org While sulbactam sodium is readily soluble, the benzathine salt is very insoluble in water. uobasrah.edu.iq This low solubility limits the rate at which the drug can dissolve in the interstitial fluid at the injection site, which is the rate-limiting step for its absorption into the bloodstream.

Molecular Structure and Salt Formation: Sulbactam is an acidic molecule, while benzathine is a dibasic amine. nih.govebi.ac.uk The ionic bond between the carboxylic acid group of sulbactam and the amine groups of benzathine creates a stable, larger molecule with different physical properties than its components. nih.gov This salt structure is key to its depot characteristics.

Particle Size and Formulation: The particle size of the suspended this compound in the injectable matrix can also influence the dissolution rate. While not detailed in available preclinical literature for this specific compound, in principle, larger crystals would present a smaller surface area-to-volume ratio, leading to a slower dissolution and absorption rate.

The table below summarizes key physicochemical properties of the components.

| Property | Sulbactam | This compound |

| Molecular Formula | C₈H₁₁NO₅S | C₃₂H₄₂N₄O₁₀S₂ |

| Molar Mass | 233.24 g/mol | 706.8 g/mol |

| Molecule Type | Small Molecule, Acid ebi.ac.uk | Salt nih.gov |

| Water Solubility | Soluble (as sodium salt) | Very low solubility bjstd.orguobasrah.edu.iq |

Data sourced from PubChem and ChEMBL. nih.govebi.ac.ukmiami.edu

In preclinical models, the release kinetics of a depot injection like this compound are characterized by a slow and sustained release of the active drug from the intramuscular injection site. Following administration, the suspension forms a depot within the muscle tissue. patsnap.comwho.int The release of sulbactam into the circulation is governed by the slow dissolution of the salt particles and subsequent hydrolysis or dissociation into active sulbactam and the benzathine moiety. fda.govbjstd.org

Physicochemical Characteristics Influencing Prolonged Absorption

Pharmacokinetic Profile in In Vitro and Animal Models

The pharmacokinetic profile of this compound is defined by its sustained-release design. Preclinical studies in animal models are essential to characterize its absorption, distribution, and metabolism, and to establish the relationship between dose, exposure, and effect. europa.eu

The absorption of sulbactam following the administration of this compound is slow and protracted, a direct consequence of the depot formation at the injection site. fda.gov This contrasts sharply with the rapid absorption seen after administering soluble salts of sulbactam. drugbank.com The slow dissolution of the benzathine salt results in a delayed time to reach maximum plasma concentration (Tmax) and a significantly lower peak concentration (Cmax) compared to standard formulations. However, the key advantage is a much longer apparent half-life, leading to prolonged systemic exposure and detectable drug concentrations for an extended duration. fda.govnih.gov

Murine infection model studies of sulbactam (not the benzathine form) have shown its activity is time-dependent, where efficacy is best correlated with the duration the free drug concentration remains above the minimum inhibitory concentration (fT>MIC). nih.gov A sustained release formulation like this compound is ideally suited to optimize this pharmacodynamic index.

The table below provides a conceptual comparison of expected pharmacokinetic parameters between a standard soluble sulbactam salt and the sustained-release benzathine salt based on established principles of depot formulations.

| Parameter | Standard Sulbactam (e.g., Sodium Salt) | This compound (Expected) |

| Absorption Rate | Rapid | Very Slow |

| Peak Concentration (Cmax) | High | Low |

| Time to Peak (Tmax) | Short | Prolonged |

| Half-life (t½) | Short (~1 hour) drugbank.comnih.gov | Very Long (days) |

| Systemic Exposure | High initial peak, rapid decline | Low but sustained levels |

Once absorbed from the depot site into the systemic circulation, sulbactam distributes extensively into extracellular fluids and body tissues. drugbank.com Preclinical and clinical data for sulbactam show a steady-state volume of distribution ranging from approximately 12 to 16 liters. nih.govnih.gov

Sulbactam exhibits moderate binding to plasma proteins, with approximately 38% being reversibly bound. drugbank.com Its distribution is not limited to the bloodstream; it penetrates various tissues. Studies in patients have demonstrated the presence of sulbactam in tissues such as the sternum, pericardium, and myocardium following systemic administration. narod.ru Furthermore, penetration into cerebrospinal fluid is reported to be enhanced when the meninges are inflamed. drugbank.com This broad distribution allows sulbactam to reach sites of infection throughout the body.

The metabolism of sulbactam itself is not extensive. drugbank.comnih.gov The primary route of elimination for sulbactam is renal, with approximately 75% to 85% of a dose being excreted unchanged in the urine. drugbank.comnih.gov For the this compound salt, the initial critical step is the dissociation of the salt into its two components: sulbactam and N,N'-dibenzylethylenediamine (benzathine). fda.govbjstd.org This dissociation occurs gradually at the intramuscular depot site, releasing sulbactam for absorption.

Once in circulation, the sulbactam moiety follows its known pharmacokinetic pathway of being primarily cleared by the kidneys without significant metabolic alteration. nih.gov The metabolic fate of the benzathine component is less characterized in the context of this specific combination. For the analogous compound, benzathine penicillin G, the salt hydrolyzes to release active penicillin G. nih.gov It is presumed a similar dissociation makes sulbactam bioavailable from the this compound salt.

Excretion Routes and Clearance Mechanisms

The excretion and clearance of this compound are governed by two distinct processes: the slow dissolution and hydrolysis of the benzathine salt at the intramuscular injection site, and the subsequent systemic clearance of the released sulbactam molecule.

Sulbactam itself is eliminated from the body relatively quickly. In individuals with normal renal function, approximately 75% to 85% of a sulbactam dose is excreted unchanged in the urine within the first eight hours after administration. drugbank.com The primary mechanism for this is renal excretion, which involves both glomerular filtration and active tubular secretion. merckvetmanual.com This rapid renal clearance results in a short elimination half-life for sulbactam, typically around one hour in healthy volunteers. drugbank.compfizer.com

Table 1: Pre-clinical Pharmacokinetic Parameters of Sulbactam This table summarizes key pharmacokinetic parameters for sulbactam from studies in various animal models. Note that these values reflect sulbactam itself, not the benzathine formulation.

| Parameter | Animal Model | Value | Source(s) |

|---|---|---|---|

| Elimination Half-life (t½) | Goats (IV) | 0.79 ± 0.18 h | researchgate.net |

| Goats (IM) | 1.13 ± 0.21 h | researchgate.net | |

| Total Body Clearance (Cl) | Goats (IV) | 0.38 ± 0.07 L/kg·h | researchgate.net |

| Apparent Volume of Distribution (Vd) | Goats (IV) | 0.45 ± 0.15 L/kg | researchgate.net |

| Bioavailability (IM) | Goats | 101.84% | researchgate.net |

| Sheep | 85.50 ± 8.35% | researchgate.net |

Pharmacodynamic Correlates of Sustained Exposure

The efficacy of a sustained-exposure formulation like this compound is directly linked to its pharmacodynamic properties, particularly its mode of bacterial killing and the duration of its suppressive effects on microbial growth.

Sulbactam, consistent with other beta-lactam antibiotics, exhibits time-dependent bactericidal activity. nih.govtandfonline.comresearchgate.net This means its killing efficacy is not primarily determined by the peak concentration achieved, but rather by the cumulative time the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) for a given pathogen. wikipedia.orgnih.gov This pharmacodynamic index is expressed as the percentage of the dosing interval where fT > MIC. nih.govtandfonline.com

Pre-clinical infection models have confirmed that fT > MIC is the parameter that best correlates with the in vivo efficacy of sulbactam, particularly against challenging pathogens like Acinetobacter baumannii. tandfonline.comnih.gov A formulation like this compound, which provides prolonged, continuous levels of the drug, is an ideal strategy to maximize the fT > MIC, thereby optimizing therapeutic outcomes. rxrama.com Studies in murine thigh and lung infection models have quantified the specific fT > MIC targets required to achieve different degrees of bacterial reduction. For example, in a murine thigh infection model with A. baumannii, achieving an fT > MIC of approximately 57.3% was necessary for a 3-log10 reduction in bacterial count. nih.gov In a lung infection model, a target of 37.3% was required for the same effect, indicating that the required exposure can vary by infection site. nih.gov

Table 2: Sulbactam fT > MIC Targets for Acinetobacter baumannii in Murine Infection Models This table outlines the required time above MIC for various bacteriological outcomes.

| Bacteriological Effect | Thigh Infection Model (fT > MIC) | Lung Infection Model (fT > MIC) | Source |

|---|---|---|---|

| Static Effect (No change in CFU) | 21.0% | 20.4% | nih.gov |

| 1-log10 Kill | 32.9% | 24.5% | nih.gov |

| 2-log10 Kill | 43.6% | 29.3% | nih.gov |

| 3-log10 Kill | 57.3% | 37.3% | nih.gov |

The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth even after the antimicrobial concentration has fallen below the MIC. nih.gov For beta-lactam antibiotics, the PAE is generally modest against gram-negative bacteria but can be more pronounced against gram-positive organisms. rxrama.com

Investigations into the PAE of sulbactam are limited. One study examined the PAE of an ampicillin (B1664943)/sulbactam combination against several species of mycobacteria. nih.gov The study found that a short, 2-hour exposure did not induce a significant PAE. However, when the mycobacteria were exposed to higher concentrations of the drug (50-100 µg/mL) for longer durations (24-72 hours), a prolonged PAE of approximately 3 days was observed. nih.gov This suggests that for certain slow-growing organisms, sulbactam may contribute to a significant post-exposure suppressive effect.

Table 3: Post-Antibiotic Effect (PAE) of Ampicillin/Sulbactam Against Mycobacteria This table details the findings from an in vitro study on the PAE of Unasyn (ampicillin/sulbactam).

| Exposure Duration | Drug Concentration | Observed PAE | Source |

|---|---|---|---|

| 2 hours | 5-100 µg/mL | No significant PAE | nih.gov |

| 24-72 hours | 50-100 µg/mL | ~3 days | nih.gov |

Mechanisms of Antimicrobial Resistance to Sulbactam

Beta-Lactamase-Mediated Resistance

The most prevalent mechanism of resistance to β-lactam/sulbactam (B1307) combinations involves the production of β-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic and the inhibitor ineffective. patsnap.comresearchgate.net While sulbactam was designed to inhibit many common β-lactamases, particularly plasmid-mediated enzymes, certain enzyme variants, overexpression, and entirely new classes of enzymes can overcome its action. patsnap.comnih.gov

Mutations within the genes encoding β-lactamases can alter the enzyme's structure, leading to resistance against inhibitors like sulbactam.

TEM-1 β-Lactamase: The TEM-1 enzyme is a common plasmid-mediated β-lactamase that can be a significant source of sulbactam resistance in bacteria such as Acinetobacter baumannii and Escherichia coli. nih.govasm.org While wild-type TEM-1 is generally susceptible to sulbactam, specific amino acid substitutions can confer resistance to β-lactamase inhibitors. oup.com The hyperproduction of TEM-1, rather than specific inhibitor-resistant mutations, appears to be a more common mechanism for overcoming the effects of sulbactam. asm.org Studies have shown that the presence of the blaTEM-1 gene is strongly correlated with non-susceptibility to ampicillin-sulbactam. asm.org In one study, transferring the blaTEM-1 gene into a susceptible A. baumannii strain resulted in a 64-fold increase in the sulbactam minimum inhibitory concentration (MIC). nih.gov

AmpC β-Lactamases: AmpC enzymes are chromosomally or plasmid-encoded cephalosporinases that are typically poorly inhibited by sulbactam. nih.govajol.info Resistance can emerge through the overproduction of the chromosomal AmpC enzyme. nih.gov In Acinetobacter baumannii, the Acinetobacter-derived cephalosporinase (B13388198) (ADC) enzymes, which are a type of AmpC, contribute to sulbactam resistance. frontiersin.org The presence of an insertion sequence, ISAba1, upstream of the blaADC gene can provide a strong promoter, leading to overexpression of the enzyme and a significant increase in sulbactam MICs. frontiersin.org For instance, the transformation of a susceptible strain with ISAba1-blaADC-30 increased the sulbactam MIC from 2 to 32 µg/ml. frontiersin.org

Table 1: Selected β-Lactamase Variants and Their Impact on Sulbactam Resistance

| Enzyme Family | Specific Variant/Mechanism | Organism(s) | Impact on Sulbactam Susceptibility | Reference(s) |

| TEM | TEM-1 Hyperproduction | Acinetobacter baumannii, Escherichia coli | Significant increase in MIC; contributes to non-susceptibility. | nih.gov, asm.org |

| AmpC | ISAba1-driven ADC-30 Overexpression | Acinetobacter baumannii | 16-fold increase in sulbactam MIC in transformants. | frontiersin.org |

| OXA | OXA-23, OXA-24, OXA-58 | Acinetobacter baumannii | Contribute to increased sulbactam MICs, though at lower levels than ADC-30. | frontiersin.org |

Beyond single point mutations, the level of resistance is often dictated by the quantity of β-lactamase produced. Bacteria can achieve this through changes in gene expression or by increasing the number of copies of the β-lactamase gene.

Promoter Mutations: The expression of β-lactamase genes is controlled by promoter regions upstream of the gene. Mutations in these promoters can significantly increase the rate of transcription. ajol.inforesearchgate.net For example, susceptible strains of E. coli have an inefficient ampC promoter, leading to low levels of enzyme production. ajol.info However, mutations in the promoter can lead to hyperproduction of AmpC and subsequent resistance. ajol.info Similarly, different promoters linked to the blaTEM gene, such as the P4 promoter, are associated with higher levels of gene expression and increased sulbactam MICs compared to weaker promoters like P3. nih.gov

Gene Amplification: Bacteria can rapidly respond to antibiotic pressure by increasing the copy number of resistance genes. asm.org This transient gene amplification can serve as a stepping stone toward developing higher levels of resistance. asm.org Studies have demonstrated a positive correlation between the copy number of the blaTEM gene and the MICs of β-lactam/β-lactamase inhibitor combinations. researchgate.net This overexpression allows the bacteria to effectively titrate out the inhibitor, protecting the β-lactam antibiotic from degradation. asm.org

A particularly challenging resistance mechanism is the emergence of metallo-β-lactamases (MBLs). These enzymes belong to Ambler class B and utilize zinc ions in their active site to hydrolyze a very broad spectrum of β-lactam antibiotics, including carbapenems. nih.govbinasss.sa.cr

Crucially, MBLs are not inhibited by serine β-lactamase inhibitors like sulbactam, clavulanic acid, or tazobactam. nih.govbinasss.sa.crasm.org Therefore, the presence of an MBL gene, such as those encoding NDM-1, VIM, or IMP types, renders sulbactam ineffective. nih.govasm.orgnih.gov The global spread of MBL-producing bacteria, particularly in pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, poses a significant threat, as it eliminates many β-lactam-based therapeutic options. mdpi.combiomedscidirect.commdpi.com Resistance to sulbactam/durlobactam (B607225), a newer combination, has been strongly associated with the production of MBLs, often leading to high MIC values (>32 mg/L). mdpi.comtandfonline.com

Gene Expression and Copy Number Variation of Beta-Lactamase Genes

Alterations in Penicillin-Binding Proteins (PBPs)

Sulbactam exerts its intrinsic antibacterial activity, especially against Acinetobacter baumannii, by binding to and inhibiting essential penicillin-binding proteins (PBPs), which are enzymes critical for bacterial cell wall synthesis. asm.orgnih.gov The primary targets in A. baumannii are PBP1 and PBP3. asm.orgnih.govmdpi.com Consequently, alterations in these target proteins represent a key non-enzymatic resistance mechanism.

Mutations in the genes encoding PBPs can lead to amino acid substitutions in or near the active site of the enzyme. These structural changes can hinder the binding of sulbactam, reducing its inhibitory effect.

In Acinetobacter baumannii, resistance to sulbactam (and combinations like sulbactam-durlobactam) is frequently associated with mutations in the pbp3 gene. mdpi.commdpi.com These mutations often occur near the active serine site. mdpi.com Spontaneous resistance to sulbactam-containing combinations has been mapped to residues in close proximity to the PBP3 active site. researchgate.netasm.org For example, an A515V substitution in PBP3 has been linked to higher sulbactam MICs, indicating a potent resistance mechanism. mdpi.com

Table 2: Documented PBP3 Mutations Conferring Reduced Sulbactam Susceptibility

| Organism | PBP Target | Mutation(s) | Impact on Sulbactam | Reference(s) |

| Acinetobacter baumannii | PBP3 | A515V | Associated with higher MICs and strong resistance. | mdpi.com |

| Acinetobacter baumannii | PBP3 | Various substitutions near the active serine site (S336) | Primary mechanism of resistance to sulbactam/durlobactam in non-MBL producers. | mdpi.com |

| Acinetobacter baumannii | PBP3 | Mutations near the active site | Spontaneous resistance to sulbactam-ETX2514. | researchgate.net, asm.org |

The ultimate consequence of structural modifications in PBPs is a reduction in the binding affinity of sulbactam. mdpi.comoup.com The covalent acylation of the PBP active site by sulbactam is the crucial step for its antibacterial action. nih.gov When mutations alter the topology of the active site, they can create steric hindrance or change the electrostatic environment, making it more difficult for sulbactam to dock and form a stable, inhibitory complex. researchgate.netnih.gov

Purified PBP3 proteins with resistance-conferring mutations have demonstrated a reduced affinity for sulbactam in laboratory assays. researchgate.netasm.org This decreased binding efficiency means that a higher concentration of the drug is required to achieve the same level of PBP inhibition, which translates directly to an increased MIC and clinical resistance. mdpi.com Molecular modeling suggests that both ampicillin (B1664943) and sulbactam interact with key residues like Thr526, Thr528, and Ser390 in the active site of PBP3. nih.gov Alterations in these or adjacent residues can disrupt this critical interaction, thereby diminishing the effectiveness of sulbactam. mdpi.comnih.gov

Structural Modifications and Substitutions in PBP Active Sites (e.g., PBP3)

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of structurally diverse compounds, including antimicrobial agents, from the cell. journalagent.commdpi.com This mechanism plays a crucial role in both intrinsic and acquired antibiotic resistance by reducing the intracellular concentration of the drug, thereby preventing it from reaching its molecular target. mdpi.comnih.govnih.gov In Gram-negative bacteria, these pumps are often complex systems that span both the inner and outer membranes, with the Resistance-Nodulation-Division (RND) family being of significant clinical importance. nih.govmedintensiva.org Several families of efflux pumps have been identified in bacteria, including the RND superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, and the ATP-binding cassette (ABC) superfamily. mdpi.comnih.gov These systems can be substrate-specific or have broad specificity, contributing to the multidrug-resistant (MDR) phenotype observed in many pathogens. nih.govoup.com In the context of sulbactam, efflux pumps contribute to resistance by actively transporting the molecule out of the bacterial cell. nih.govscirp.org

Upregulation of Efflux Transporters

A primary mechanism by which efflux pumps confer higher levels of resistance is through the upregulation of the genes that encode them. d-nb.info Bacteria can increase the expression of specific efflux pump genes in response to the stress induced by the presence of an antibiotic. d-nb.info This adaptive response allows bacteria to survive in environments with antibiotic concentrations that would otherwise be lethal. d-nb.info

In Acinetobacter baumannii, a pathogen where sulbactam has shown intrinsic activity, the overexpression of the AdeABC efflux pump, a member of the RND family, is a well-documented resistance mechanism. nih.govmdpi.commdpi.com Mutations in the two-component regulatory system, AdeRS, which controls the expression of the adeABC operon, can lead to the pump's overexpression. scirp.orgmdpi.com This overexpression has been significantly correlated with resistance to ampicillin/sulbactam. nih.govoup.com Similarly, other RND pumps in A. baumannii, such as AdeIJK, contribute to resistance against various antimicrobials when overexpressed. scirp.orgmdpi.com The upregulation of these transporters is not always a response to a single agent; exposure to one type of antibiotic can select for mutants that overexpress pumps with broad specificity, leading to a multidrug-resistant phenotype. nih.gov

Role in Reduced Intracellular Sulbactam Concentrations

The fundamental function of efflux pumps in antimicrobial resistance is to lower the intracellular drug concentration to sub-inhibitory levels. journalagent.comnih.gov By actively expelling sulbactam from the bacterial cytoplasm or periplasm, these transporters prevent it from accumulating and binding to its targets, the penicillin-binding proteins (PBPs). mdpi.comnih.gov Even if sulbactam successfully penetrates the bacterial outer membrane, active efflux can efficiently remove it before it can exert its inhibitory effect. mdpi.comnih.gov This continuous removal means that a much higher external drug concentration is required to achieve the necessary intracellular level for antibacterial activity. The overexpression of efflux pumps enhances this effect, playing a key role in the development of clinically significant resistance to sulbactam and other β-lactam antibiotics in various Gram-negative pathogens. nih.govoup.com

Other Resistance Determinants in Target Pathogens (e.g., Biofilm Formation)

Beyond enzymatic degradation and efflux systems, bacteria employ other strategies to resist antimicrobial agents like sulbactam, with biofilm formation being a particularly effective one. fortunejournals.comasm.org A biofilm is a community of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to a surface. fortunejournals.comasm.org This mode of growth provides significant protection against antibiotics and host immune defenses. fortunejournals.com

The mechanisms by which biofilms confer resistance are multifaceted. The dense EPS matrix can act as a physical barrier, limiting the penetration of antimicrobials into the biofilm's deeper layers. asm.org Furthermore, bacteria within a biofilm exist in a different physiological state compared to their free-floating (planktonic) counterparts. They often exhibit slower growth rates and altered gene expression, which can reduce their susceptibility to antibiotics that target active cellular processes. asm.org

Several studies have highlighted the correlation between biofilm production and multidrug resistance in clinically important pathogens. fortunejournals.commdpi.com In Acinetobacter baumannii, strong biofilm-forming isolates have been shown to be extensively drug-resistant (XDR). d-nb.info Genes associated with biofilm production, such as csuE, bap, and ompA, are frequently found in these resistant strains. mdpi.comd-nb.info Efflux pumps themselves are also involved in biofilm formation, potentially by transporting molecules required for the biofilm matrix or for the cell-to-cell communication known as quorum sensing. journalagent.commdpi.com Studies have shown that for A. baumannii growing in a biofilm, the concentrations of antibiotics like sulbactam needed to kill the bacteria are significantly higher than for planktonic cells. asm.org For example, combinations such as meropenem (B701) plus sulbactam have shown synergistic effects against biofilm-embedded A. baumannii, suggesting that sulbactam's activity is hindered by the biofilm structure. asm.org Similarly, in Staphylococcus aureus, high rates of resistance to ampicillin-sulbactam have been observed in biofilm-producing clinical isolates. fortunejournals.com

Data Tables

Table 1: Efflux Pump Systems Implicated in Sulbactam Resistance

| Efflux Pump System | Pump Family | Target Pathogen | Role in Resistance | Citation |

| AdeABC | RND | Acinetobacter baumannii | Overexpression is correlated with resistance to ampicillin/sulbactam and other antimicrobials. | nih.govoup.commdpi.com |

| AdeIJK | RND | Acinetobacter baumannii | Overexpression contributes to resistance against multiple drugs, including β-lactams. | scirp.orgmdpi.com |

| AcrAB-TolC | RND | Enterobacteriaceae (e.g., E. coli, K. pneumoniae) | Plays a key role in intrinsic and acquired resistance to various β-lactams. | nih.govoup.com |

Table 2: Research Findings on Biofilm Formation and Sulbactam Resistance

| Pathogen | Key Finding | Correlation with Resistance | Citation |

| Acinetobacter baumannii | Strong biofilm-forming isolates were predominantly extensively drug-resistant (XDR). | High frequency of biofilm-related genes (csuE, pgaB, bfmS) in resistant isolates. | d-nb.info |

| Acinetobacter baumannii | Meropenem plus sulbactam showed synergistic effects against biofilm-embedded cells and damaged the biofilm architecture. | Biofilm-embedded cells required >50-fold higher bactericidal concentrations of antimicrobials compared to planktonic cells. | asm.org |

| Staphylococcus aureus | Clinical isolates showed 100% resistance to ampicillin-sulbactam and were significant biofilm producers. | A correlation between biofilm production and multiple drug resistance was observed. | fortunejournals.com |

| Acinetobacter baumannii | A negative correlation was found between the quantity of biofilm produced and the resistance profile for 20 different antibiotics. | Antibiotic-susceptible isolates tended to form stronger biofilms than MDR/XDR isolates. | frontiersin.org |

Compound Names Mentioned in Article

Pre Clinical Antimicrobial Spectrum and Susceptibility Research

In Vitro Susceptibility Profiles Across Diverse Bacterial Isolates

The antimicrobial spectrum of sulbactam (B1307), both alone and in combination, has been evaluated against numerous bacterial species. Its primary role is the inhibition of β-lactamase enzymes, which are responsible for hydrolyzing and inactivating β-lactam antibiotics. drugbank.com However, sulbactam's own limited antibacterial action is noteworthy against specific species, including Neisseria gonorrhoeae, Bacteroides fragilis, and Acinetobacter spp. nih.govdrugbank.com

Sulbactam's utility against Gram-positive pathogens is primarily realized when it is combined with a β-lactam antibiotic. The combination of ampicillin (B1664943) and sulbactam is indicated for the treatment of skin and skin structure infections caused by β-lactamase-producing strains of Staphylococcus aureus. ncats.ionih.gov By inhibiting the staphylococcal β-lactamase, sulbactam restores the activity of ampicillin against these otherwise resistant isolates. drugbank.commsdmanuals.com

Staphylococcus aureus produces Class A β-lactamases, which sulbactam can effectively inhibit. nih.govdrugbank.com The addition of a β-lactamase inhibitor like sulbactam allows for the use of aminopenicillins against methicillin-sensitive staphylococci. msdmanuals.com

Table 1: In Vitro Activity of Ampicillin-Sulbactam against Staphylococcus aureus

| Organism | Antibiotic Combination | Indication |

|---|

Sulbactam demonstrates a varied and significant spectrum of activity against several Gram-negative bacteria, both through its β-lactamase inhibition and its intrinsic antibacterial effects.

Sulbactam exhibits notable intrinsic bactericidal activity against Acinetobacter baumannii, a pathogen notorious for its multidrug resistance. nih.govchemmethod.com This activity is mediated through the inhibition of essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are crucial for bacterial cell wall synthesis. nih.govcontagionlive.com The clinical utility of sulbactam against A. baumannii infections is significant, especially as resistance to other antibiotics, including carbapenems, grows. nih.govdovepress.com

Research has shown that the antibacterial activity of sulbactam can vary widely across different clinical isolates of A. baumannii. nih.gov Studies evaluating combinations of sulbactam with other β-lactams, such as cefoperazone (B1668861), ampicillin, and imipenem (B608078), have demonstrated that increasing the proportion of sulbactam in the combination enhances its potency against A. baumannii. dovepress.comnih.gov For instance, a study on 300 clinical isolates in China found that cefoperazone-sulbactam at a 1:3 ratio was the most potent combination, with a susceptibility rate of 91%. dovepress.comnih.gov For carbapenem-resistant A. baumannii (CRAB), increasing the sulbactam ratio in a cefoperazone-sulbactam combination from 2:1 to 1:3 raised the susceptibility rate from 3.0% to 89.7%. dovepress.com

The minimum inhibitory concentration (MIC) values for sulbactam alone against A. baumannii can be high, with one study reporting MIC50 and MIC90 values of 32 mg/L and 64 mg/L, respectively. nih.govsemanticscholar.org The addition of a novel β-lactamase inhibitor like durlobactam (B607225) has been shown to restore sulbactam's activity against resistant strains, lowering the MIC90 from 64 mg/L to 2 mg/L. contagionlive.com

Table 2: In Vitro Susceptibility of Acinetobacter baumannii to Sulbactam and its Combinations

| Antibiotic/Combination (Ratio) | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Isolate Type |

|---|---|---|---|---|

| Sulbactam | 32 nih.govsemanticscholar.org | 64 nih.govsemanticscholar.org | - | 300 clinical isolates dovepress.com |

| Ampicillin-Sulbactam (1:3) | - | - | 58.3 nih.gov | 300 clinical isolates dovepress.com |

| Cefoperazone-Sulbactam (1:3) | - | 16 semanticscholar.org | 91 nih.gov | 300 clinical isolates dovepress.com |

| Imipenem-Sulbactam (1:3) | - | - | 16.3 nih.gov | 300 clinical isolates dovepress.com |

Sulbactam possesses intrinsic antibacterial activity against Neisseria species. drugbank.com The combination of sulbactam with ampicillin has proven effective for treating infections caused by penicillinase-producing Neisseria gonorrhoeae (PPNG). nih.gov In a study of PPNG strains, the addition of sulbactam to ampicillin resulted in a 16-fold reduction in the MIC90 compared to ampicillin alone (from >32 µg/ml to 4 µg/ml). nih.gov This demonstrates sulbactam's ability to overcome the primary mechanism of resistance in these strains, which is the production of a β-lactamase enzyme. nih.gov The combination of ampicillin/sulbactam is indicated for treating infections caused by susceptible N. gonorrhoeae. nih.gov

Table 3: In Vitro Activity of Ampicillin-Sulbactam against Penicillinase-Producing Neisseria gonorrhoeae (PPNG)

| Antibiotic Combination | MIC Range (µg/ml) | MIC90 (µg/ml) |

|---|---|---|

| Ampicillin-Sulbactam | 0.25 - 4 nih.gov | 4 nih.gov |

Sulbactam has some intrinsic activity against anaerobic bacteria and is particularly effective when combined with a β-lactam antibiotic against β-lactamase-producing anaerobes like Bacteroides fragilis. drugbank.comnih.gov The B. fragilis group is known for producing β-lactamases, rendering many penicillins and cephalosporins ineffective. nih.gov

Studies have shown that combining sulbactam with cefoperazone significantly enhances its activity against the B. fragilis group. nih.gov In one study, the addition of sulbactam converted 94% of cefoperazone-resistant B. fragilis group isolates to the susceptible or moderately susceptible range. nih.gov Similarly, ampicillin-sulbactam has demonstrated good activity, with 95% of B. fragilis group blood isolates being susceptible in a large surveillance study. jwatch.org A study evaluating cefoperazone-sulbactam against 187 strains of B. fragilis found that adding 8 mg/L of sulbactam reduced the resistance rate to cefoperazone from 58% to just 0.5%. nih.gov

Table 4: In Vitro Susceptibility of Bacteroides fragilis Group to Sulbactam Combinations

| Antibiotic Combination | Susceptibility Rate (%) | Bacterial Group |

|---|---|---|

| Ampicillin-Sulbactam | 95 jwatch.org | B. fragilis group (542 isolates) jwatch.org |

| Cefoperazone/Sulbactam | 67 (susceptible) + 27 (moderately susceptible) nih.gov | B. fragilis group (174 isolates) nih.gov |

The combination of ampicillin with sulbactam is indicated for intra-abdominal infections caused by β-lactamase-producing strains of Escherichia coli and Klebsiella species. ncats.ionih.gov The addition of sulbactam restores ampicillin's activity against these common Enterobacteriaceae members. msdmanuals.com

Similarly, the combination of ceftriaxone (B1232239) with sulbactam has shown favorable activity against E. coli and K. pneumoniae, including strains that produce extended-spectrum β-lactamases (ESBLs). koreamed.org However, traditional β-lactamase inhibitors like sulbactam are not reliably active against all types of β-lactamases produced by Enterobacteriaceae, such as AmpC enzymes and certain ESBLs or carbapenemases. msdmanuals.com In some cases, resistance to cefoperazone/sulbactam and piperacillin/tazobactam in Enterobacteriaceae has been attributed to narrow-spectrum β-lactamases like TEM-1 or SHV-1, especially when combined with outer membrane protein mutations. nih.gov

A study evaluating a novel combination of ceftriaxone-sulbactam-EDTA found it to be highly effective, with 94% sensitivity against Enterobacteriaceae isolates from an ICU setting, which was superior to many other tested agents, including carbapenems. ijccm.org

Table 5: In Vitro Activity of Sulbactam Combinations against Enterobacteriaceae

| Antibiotic Combination | Organism | Key Finding |

|---|---|---|

| Ampicillin-Sulbactam | E. coli, Klebsiella spp. | Indicated for infections by β-lactamase producing strains ncats.ionih.gov |

| Ceftriaxone-Sulbactam | ESBL-producing E. coli | Lower MICs compared to other cephalosporins koreamed.org |

| Cefoperazone/Sulbactam | Enterobacteriaceae | Resistance can occur via narrow-spectrum β-lactamases and Omp mutations nih.gov |

Activity against Gram-Negative Pathogens

Activity against Anaerobic Bacteria (e.g., Bacteroides fragilis)

Minimum Inhibitory Concentration (MIC) Determinations and Breakpoint Research

Sulbactam, a β-lactamase inhibitor, demonstrates intrinsic antibacterial activity against a select group of bacteria, including Neisseriaceae, Acinetobacter spp., and Bacteroides fragilis. drugbank.com Its primary role, however, is in combination with β-lactam antibiotics, where it serves to protect the partner antibiotic from degradation by bacterial β-lactamase enzymes. drugbank.comnih.gov

Research into the Minimum Inhibitory Concentration (MIC) of sulbactam, alone or in combination, is crucial for understanding its potential efficacy. For Acinetobacter baumannii, a challenging nosocomial pathogen, the MIC₅₀ and MIC₉₀ values for sulbactam have been reported as 32 mg/L and 64 mg/L, respectively. nih.gov Studies on carbapenem-resistant Acinetobacter sp. have shown that sulbactam MICs can range from 2.0 to 32.0 mg/L. nih.govnih.gov However, a definitive MIC breakpoint for sulbactam against Acinetobacter spp. has not been formally established, leading researchers to often use the criteria for ampicillin/sulbactam combinations. nih.gov

The ratio of sulbactam to its partner antibiotic significantly influences its effectiveness. A 2021 study demonstrated that progressively increasing the proportion of sulbactam in combinations with ampicillin, cefoperazone, and imipenem led to a stepwise decrease in MICs and a corresponding increase in susceptibility rates against A. baumannii. nih.gov The combination of cefoperazone/sulbactam at a 1:3 ratio was found to be the most potent, achieving a 91% susceptibility rate. nih.govmdpi.com

The combination of sulbactam with durlobactam (SUL-DUR) has also been evaluated against Burkholderia species. At a concentration of 4/4 µg/mL, SUL-DUR was found to inhibit the growth of 100% of tested B. mallei and B. pseudomallei strains, and 87.3% of B. cepacia complex (BCC) and B. gladioli strains. nih.gov

A systematic review of in vitro susceptibility for Bacillus anthracis also provides MIC data for ampicillin/sulbactam, further defining its spectrum of activity. cdc.gov

Table 1: MIC Data for Sulbactam and its Combinations against Various Pathogens

| Pathogen | Compound/Combination | MIC Range / Value | Susceptibility Rate | Source |

|---|---|---|---|---|

| Acinetobacter baumannii | Sulbactam | MIC₅₀: 32 mg/L, MIC₉₀: 64 mg/L | - | nih.gov |

| Carbapenem-Resistant Acinetobacter sp. | Sulbactam | 2.0 - 32.0 mg/L | - | nih.govnih.gov |

| A. baumannii | Cefoperazone/Sulbactam (1:3) | - | 91% | nih.gov |

| A. baumannii | Ampicillin/Sulbactam (1:3) | - | 58.3% | nih.gov |

| A. baumannii | Imipenem/Sulbactam (1:3) | - | 16.3% | nih.gov |

| Burkholderia mallei & B. pseudomallei | Sulbactam/Durlobactam | Inhibited at 4/4 µg/mL | 100% | nih.gov |

| B. cepacia complex & B. gladioli | Sulbactam/Durlobactam | Inhibited at 4/4 µg/mL | 87.3% | nih.gov |

In Vivo Efficacy in Animal Models of Infection

Animal infection models are indispensable for the preclinical evaluation of antimicrobials, providing critical data on pharmacokinetic/pharmacodynamic (PK/PD) parameters that can inform clinical trial design. researchgate.net

Sepsis Models

Preclinical research highlights the potential of sulbactam in treating severe sepsis. Pharmacokinetic and pharmacodynamic modeling in critically ill patients with severe sepsis caused by A. baumannii suggests that higher daily doses of sulbactam may be beneficial. mdpi.com Studies involving bloodstream infections caused by carbapenem-resistant A. baumannii (CRAB) have also been a focus of investigation, underscoring the need for effective treatment options for sepsis. mdpi.com

Pneumonia Models

The efficacy of sulbactam has been demonstrated in an experimental pneumonia model in immunocompetent mice infected with a susceptible strain of Acinetobacter baumannii. nih.gov In this model, sulbactam was found to be as effective as imipenem in terms of animal survival and bacterial clearance from both the lungs and blood. nih.gov This efficacy was contingent on the time the drug concentration remained above the MIC (t > MIC), with sulbactam requiring a t > MIC of 1.84 hours, similar to that of imipenem at 2.01 hours, to achieve comparable outcomes. nih.gov This finding underscores that the activity of sulbactam is time-dependent. nih.gov

Furthermore, in a mouse model of melioidosis, a disease caused by Burkholderia pseudomallei which can present as pneumonia, the combination of sulbactam-durlobactam has been evaluated for in vivo efficacy, showing its potential against this pathogenic species. nih.gov

Table 2: In Vivo Efficacy of Sulbactam in an A. baumannii Pneumonia Mouse Model

| Parameter | Sulbactam | Imipenem | Finding | Source |

|---|---|---|---|---|

| t > MIC | 1.84 h | 2.01 h | Sulbactam was as efficacious as imipenem when t > MIC was similar. | nih.gov |

| Outcome | Equivalent to Imipenem | Equivalent to Sulbactam | Comparable survival and bacterial clearance from lungs and blood. | nih.gov |

Intra-abdominal Infection Models

Sulbactam, typically in combination with ampicillin, is indicated for the treatment of intra-abdominal infections caused by β-lactamase producing strains of bacteria such as Escherichia coli, Klebsiella spp., and Bacteroides spp. ncats.io While specific preclinical animal model data for sulbactam benzathine in intra-abdominal infections is not detailed in the provided results, the established clinical utility points to its efficacy. Meta-analyses of clinical studies on cefoperazone-sulbactam have also supported its use in treating intra-abdominal infections. researchgate.net However, it is important to note that some clinical guidelines have recommended against the use of ampicillin/sulbactam for community-acquired intra-abdominal infections due to high rates of resistance in E. coli. guidelinecentral.com

Advanced Research Methodologies for Sulbactam Benzathine

Analytical Chemistry Techniques for Research Quantitation

Analytical chemistry provides the foundational tools for the empirical study of sulbactam (B1307) benzathine, from its behavior in biological fluids to its solid-state characteristics in formulations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of sulbactam in research settings, offering high sensitivity and specificity for its quantification in complex biological matrices like human plasma. Research studies have established robust LC-MS/MS methods for the simultaneous determination of sulbactam and its common partner, ampicillin (B1664943). ajpaonline.comnih.govnih.gov

In these methods, plasma samples are typically prepared using a simple protein precipitation step, often with acetonitrile. ajpaonline.comnih.gov The analytes are then separated chromatographically before detection by the mass spectrometer. The high sensitivity of LC-MS/MS allows for a low lower limit of quantitation (LLOQ), often in the range of 0.05 to 0.25 µg/mL for sulbactam, which is essential for pharmacokinetic studies. ajpaonline.comnih.govnih.gov Detection is commonly achieved using an electrospray ionization (ESI) source operating in negative ion mode, with multiple reaction monitoring (MRM) to ensure specificity. ajpaonline.comnih.govnih.gov For instance, a common MRM transition monitored for sulbactam is m/z 231.9 → 187.8. ajpaonline.com These validated methods demonstrate excellent linearity, precision, and accuracy, making them suitable for detailed pharmacokinetic profiling in various patient populations. nih.govajpaonline.com

| Parameter | Method 1 ajpaonline.com | Method 2 nih.gov | Method 3 nih.gov |

| Matrix | Human Plasma | Human Plasma | Human Plasma, Jawbone, PRF |

| Sample Preparation | Protein Precipitation (Acetonitrile) | Protein Precipitation | Protein Precipitation |

| Chromatography Column | Biobasic AX | Not Specified | Pentafluorophenyl column |

| Mobile Phase | 10mM Ammonium acetate (B1210297) and Acetonitrile (60:40, v/v) | Gradient Elution | Gradient Elution |

| Ionization Mode | ESI Negative | ESI Negative | ESI Negative (Sulbactam) |

| MRM Transition (Sulbactam) | m/z 231.9 → 187.8 | Not Specified | Not Specified |

| LLOQ (Sulbactam) | 0.0510 µg/mL | 0.25 µg/mL | 0.14-59.8 µg/g (jawbone) |

| Linear Range (Sulbactam) | 0.0510 - 6.1552 µg/mL | 0.25 - 100 µg/mL | Matrix Dependent |

Table 1: Representative LC-MS/MS Method Parameters for Sulbactam Quantitation.

Spectroscopic Methods (e.g., FTIR, 1H NMR) for Characterization in Research Matrices

Spectroscopic techniques are indispensable for the structural elucidation and characterization of sulbactam in the solid state. Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic arrangement.

FTIR spectroscopy is used to identify the characteristic vibrational bands of sulbactam's functional groups. Studies on sulbactam pivoxil and cefoperazone-sulbactam have identified key peaks. researchgate.netresearchgate.net For sulbactam, a characteristic band for the ring torsion can be observed around 1124 cm⁻¹. researchgate.net The carbonyl (C=O) group of the β-lactam ring also gives a strong, characteristic absorption peak. researchgate.net These spectral fingerprints are vital for confirming the identity and integrity of the sulbactam molecule within a research formulation and for studying potential interactions with other components. researchgate.net

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the sulbactam molecule. hw.ac.uk Although specific ¹H NMR data for sulbactam benzathine is not detailed in the provided context, the analysis of related sulbactam structures, such as its metal complexes, relies on this technique for characterization. nih.gov By analyzing the chemical shifts (ppm), integration (relative number of protons), and multiplicity (splitting patterns), researchers can confirm the molecular structure. hw.ac.uk

| Technique | Compound Analyzed | Key Findings/Characteristic Signals | Reference |

| FTIR | Cefoperazone-Sulbactam | Sulbactam ring torsion band identified at 1124 cm⁻¹ | researchgate.net |

| FTIR | Sulbactam Pivoxil | Showed characteristic bands of aliphatic hydrocarbons and ester groups. | researchgate.net |

| ¹H NMR | Metal Complexes of Sulbactam | Used for the characterization and identification of the synthesized complexes. | nih.gov |

Table 2: Spectroscopic Data for Sulbactam Characterization.

X-ray Diffraction and Scanning Electron Microscopy for Formulation Research

The physical properties of a drug formulation are critical to its performance, and X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are powerful tools for investigating these characteristics at the micro and nanoscale.

X-ray Diffraction (XRD) , particularly X-ray powder diffraction (XRPD), is a primary technique for analyzing the solid-state nature of a substance. malvernpanalytical.com It can distinguish between crystalline and amorphous forms and identify different polymorphs. malvernpanalytical.com Research on sulbactam pivoxil, for example, utilized XRPD to determine its crystal structure for the first time, revealing that it crystallizes in a monoclinic crystal system with a P2₁ space group. researchgate.net This level of structural detail is fundamental in formulation research for ensuring consistency and stability.

Computational and Molecular Modeling Approaches

Computational methods offer a powerful in silico lens to examine the molecular interactions that underpin the biological activity of sulbactam. These approaches can predict and analyze the binding of sulbactam to its target enzymes, providing insights that are difficult to obtain through experimental methods alone.

In Silico Docking Studies of Sulbactam-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For sulbactam, docking studies are crucial for understanding its interaction with β-lactamase enzymes and Penicillin-Binding Proteins (PBPs).

Research has employed docking simulations to model the binding of sulbactam to the active sites of various β-lactamases, such as CTX-M and OXA-type carbapenemases. nih.govajpaonline.com These studies help to elucidate the mechanism of inhibition, identifying key amino acid residues that form hydrogen bonds and hydrophobic interactions with the inhibitor. Docking simulations have also supported the favorable binding of sulbactam to PBPs, such as PBP1a and PBP3 in Acinetobacter baumannii, resulting in the formation of stable acyl-enzyme complexes. ajpaonline.comdntb.gov.ua The binding energies and fitness scores calculated from these simulations can be used to compare the efficacy of sulbactam against different enzymes and to guide the design of novel, more potent inhibitors. nih.gov

| Target Enzyme | Key Findings from Docking Studies | Reference |

| CTX-M-15, SME-1, IMI-1 | Identified key conserved amino acids (Ser70, Ser130, Lys235, etc.) stabilizing the complex through hydrogen bonding and hydrophobic interactions. | nih.gov |

| PBP1a and PBP3 (A. baumannii) | Supported the favorable binding of sulbactam, leading to the formation of acyl-enzyme complexes. The carbonyl group of sulbactam is well-positioned for acylation. | ajpaonline.comdntb.gov.ua |

| Class D β-lactamases (OXA-23) | Investigated the synergistic potential of combining sulbactam with other inhibitors, with docking revealing combined binding energies. | ajpaonline.com |

Table 3: Findings from In Silico Docking Studies of Sulbactam.

Molecular Dynamics Simulations of Drug-PBP Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of atoms and molecules over time. Following docking studies, MD simulations are often performed to assess the stability and conformational dynamics of the sulbactam-enzyme complex. researchgate.net

By simulating the complex in a realistic environment (e.g., in a water box with ions), researchers can observe the physical movements and interactions over a set period, often nanoseconds. researchgate.net Studies have used MD simulations with force fields like OPLS-AA in software packages such as GROMACS to evaluate the stability of docked sulbactam-β-lactamase complexes. dntb.gov.ua The results of these simulations, including analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm the stability of the binding predicted by docking and provide deeper insights into the conformational changes that occur upon binding. dntb.gov.ua This information is critical for understanding the long-term inhibitory action of sulbactam and for the rational design of next-generation inhibitors.

Genetic and Genomic Analysis of Resistance

Advanced genetic and genomic methodologies are crucial for elucidating the mechanisms by which bacteria develop resistance to sulbactam. These techniques allow for a deep dive into the genetic determinants of resistance, providing insights that are essential for the development of strategies to overcome it.

Whole-Genome Sequencing for Resistance Gene Identification

Whole-genome sequencing (WGS) has become an indispensable tool in the field of antimicrobial resistance, offering a comprehensive view of the genetic makeup of resistant bacterial isolates. researchgate.netmdpi.com This technology facilitates the identification of known resistance genes, the discovery of novel resistance mechanisms, and the tracking of the spread of resistant strains. mdpi.comfrontiersin.org

In the context of sulbactam resistance, particularly in problematic pathogens like Acinetobacter baumannii, WGS has been instrumental. frontiersin.orgnih.gov Research has utilized WGS to identify specific genes and genetic structures responsible for conferring resistance. For instance, studies have identified the presence of β-lactamase genes such as blaTEM-1D and the insertion sequence ISAba1 upstream of the ampC gene (ISAba1-ampC) in sulbactam-nonsusceptible A. baumannii isolates. nih.gov The presence of ISAba1-ampC was found to be significantly higher in the sulbactam-nonsusceptible group compared to the susceptible group. nih.gov

Furthermore, WGS can reveal more complex resistance mechanisms like gene amplification. One study investigating the development of resistance to a cefoperazone (B1668861)/sulbactam combination in vivo found a 6-kb amplified DNA fragment containing the blaOXA-23 gene on transposon Tn2009 in the resistant isolate. frontiersin.org This amplification led to higher expression of the OXA-23 β-lactamase, contributing to resistance. frontiersin.org Another investigation using WGS on a strain with a high level of sulbactam resistance uncovered that the blaTEM-1D gene was embedded within four tandem copies of a cassette, a structure that likely contributes to increased resistance. nih.gov

The power of WGS lies in its ability to provide a complete genetic blueprint, enabling researchers to correlate genetic features with phenotypic resistance profiles. This comprehensive approach is essential for understanding the multifaceted nature of sulbactam resistance. researchgate.netfrontiersin.org

| Resistance Gene/Structure | Organism | Finding | Reference |

| blaTEM-1D | Acinetobacter baumannii | Identified in sulbactam-nonsusceptible isolates. A multicopy structure of this gene was found in a highly resistant strain. | nih.gov |

| ISAba1-ampC | Acinetobacter baumannii | Significantly more prevalent in sulbactam-nonsusceptible isolates compared to susceptible ones. | nih.gov |

| blaOXA-23 | Acinetobacter baumannii | Amplification of this gene on transposon Tn2009 was linked to in vivo development of cefoperazone/sulbactam resistance. | frontiersin.org |

| blaTEM-1 | Acinetobacter baumannii | Its presence was strongly associated with sulbactam resistance. | oup.com |

Quantitative PCR for Gene Expression and Copy Number Analysis

Quantitative Polymerase Chain Reaction (qPCR) and its variant, quantitative reverse transcription PCR (qRT-PCR), are powerful techniques used to quantify the number of copies of a specific gene and to measure its expression level as mRNA, respectively. nih.govfrontiersin.org These methods are critical for understanding how resistance to sulbactam is regulated and expressed in bacteria.

Studies have employed qPCR to determine if resistance is due to an increase in the number of resistance genes (gene amplification) or an increase in their transcription. For example, in an investigation of Acinetobacter baumannii resistance to sulbactam mediated by the ADC-30 β-lactamase, qPCR revealed that the gene copy number of blaADC-30 did not increase when cells were treated with sulbactam. frontiersin.org However, qRT-PCR showed that the mRNA expression of blaADC-30 did increase, indicating that resistance was regulated at the level of transcription, not by gene amplification. frontiersin.org

In contrast, other studies have identified gene amplification as a key resistance mechanism. A study on A. baumannii with high-level sulbactam resistance found that one strain carried multiple copies of the blaTEM-1D gene, which correlated with a higher minimum inhibitory concentration (MIC) of sulbactam. nih.gov Similarly, the amplification of the blaOXA-23 gene, confirmed by WGS, was further quantified using qPCR, which showed a five-fold higher mRNA level of blaOXA-23 in the resistant isolate compared to the susceptible one. frontiersin.org

The relationship between gene expression and the level of resistance is often explored using these techniques. A moderate positive correlation has been observed between the expression levels of blaTEM-1D and ampC and the MIC of sulbactam in A. baumannii. nih.gov Another study found that the expression of the blaOXA-51 gene was significantly down-regulated when treated with an imipenem (B608078)/sulbactam combination, suggesting a mechanism of synergy. scielo.brscielo.br

These quantitative methods provide precise data on the molecular events that lead to sulbactam resistance, distinguishing between the presence of a gene and its actual activity within the bacterial cell.

| Gene Analyzed | Method | Key Finding | Organism | Reference |

| blaADC-30 | qPCR & qRT-PCR | Resistance was due to increased mRNA expression, not an increase in gene copy number. | Acinetobacter baumannii | frontiersin.org |

| blaTEM-1D | qPCR & qRT-PCR | A moderate correlation was found between gene expression and sulbactam MIC. A multicopy number was detected in a highly resistant strain. | Acinetobacter baumannii | nih.gov |

| ampC | qPCR & qRT-PCR | A moderate correlation was observed between gene expression and sulbactam MIC. All isolates had a single copy. | Acinetobacter baumannii | nih.gov |

| blaOXA-23 | qRT-PCR | The mRNA level was five times higher in the resistant isolate, consistent with gene amplification. | Acinetobacter baumannii | frontiersin.org |

| blaOXA-51 | qRT-PCR | Expression was significantly down-regulated after treatment with an imipenem/sulbactam combination. | Acinetobacter baumannii | scielo.brscielo.br |

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In vitro PK/PD models are sophisticated systems designed to simulate the time course of drug concentrations in the human body and to study their effect on microorganisms. fibercellsystems.comevotec.com These models are invaluable for predicting the efficacy of antimicrobial agents like this compound, optimizing dosing regimens, and understanding the dynamics of bacterial killing and resistance development. mdpi.commdpi.com

Hollow Fiber Infection Models

The hollow fiber infection model (HFIM) is a dynamic, in vitro system that allows for the simulation of human pharmacokinetic profiles of one or more drugs over extended periods. fibercellsystems.commdpi.comnih.gov It consists of a cartridge with semi-permeable hollow fibers, where bacteria are contained in the extracapillary space while a drug-containing medium is pumped through the intracapillary space, allowing the drug to diffuse and interact with the bacteria in a manner that mimics its concentration changes in a patient. mdpi.comresearchgate.net

The HFIM has been extensively used to evaluate the efficacy of sulbactam, often in combination therapies against multidrug-resistant pathogens like Acinetobacter baumannii. mdpi.comnih.gov For example, a 14-day HFIM study demonstrated that a high-dose combination of ampicillin-sulbactam with meropenem (B701) and polymyxin (B74138) B could eradicate a polymyxin-resistant strain of A. baumannii. nih.govasm.org Another study used the HFIM to assess a fosfomycin-sulbactam combination, showing that it could sustain a significant reduction in bacterial burden over a 7-day period. mdpi.com

These models are particularly useful for determining the PK/PD indices that best correlate with efficacy and for designing dosing regimens that can suppress the emergence of resistance. fibercellsystems.commdpi.com By simulating clinically relevant dosing schedules, researchers can explore the impact of different infusion strategies, such as continuous versus extended infusions of sulbactam, on bacterial killing and regrowth. mdpi.com The HFIM provides a crucial bridge between static in vitro tests and complex in vivo studies, offering a controlled environment to dissect the pharmacodynamics of this compound. evotec.comsanfordguide.com

| Drug(s) Studied | Organism | Duration | Key Finding | Reference |

| Ampicillin-sulbactam + Meropenem + Polymyxin B | Acinetobacter baumannii | 14 days | The triple combination resulted in the rapid eradication of a polymyxin-resistant isolate. | nih.govasm.orgcapes.gov.br |

| Fosfomycin (B1673569) + Sulbactam | Acinetobacter baumannii | 7 days | A combination of fosfomycin and continuous infusion sulbactam sustained a 2 to 4 log10 reduction in bacterial count. | mdpi.com |

| Sulbactam (monotherapy) | Acinetobacter baumannii | 7 days | Monotherapy with continuous or extended infusion resulted in initial bacterial killing followed by regrowth. | mdpi.com |

Time-Kill Curve Analysis

Time-kill curve analysis is a fundamental pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. The assay involves exposing a standardized inoculum of bacteria to a specific concentration of the drug and measuring the number of viable bacteria at various time points over a 24 to 48-hour period. nih.govnih.gov

This methodology is frequently used to evaluate the in vitro efficacy of sulbactam, both as a single agent and in combination with other antibiotics. nih.govresearchgate.net The results are typically plotted as the log10 of colony-forming units per milliliter (CFU/mL) versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum. nih.govscielo.br

Time-kill assays have been instrumental in demonstrating the synergistic potential of sulbactam with other drugs. For instance, studies have shown that the combination of sulbactam with sitafloxacin (B179971) exhibits a synergistic and bactericidal effect against extensively drug-resistant A. baumannii. nih.gov Similarly, time-kill experiments revealed that a high-dose combination of ampicillin-sulbactam with meropenem and polymyxin B achieved synergy against resistant A. baumannii isolates. nih.govasm.org The analysis can also reveal instances of indifference or antagonism between drugs. oup.com

These analyses provide valuable insights into the dynamics of bacterial killing, helping to determine whether the effect is concentration-dependent or time-dependent and informing the selection of appropriate combination therapies for clinical use. nih.govujms.net

| Drug(s) Studied | Organism | Finding | Reference |

| Sitafloxacin + Sulbactam | Extensively drug-resistant Acinetobacter baumannii | The combination showed enhanced bactericidal activity and synergy. | nih.gov |

| Ampicillin-sulbactam + Meropenem + Polymyxin B | Polymyxin-resistant Acinetobacter baumannii | The triple combination achieved additivity or synergy, with significant log reductions in bacterial counts. | nih.govasm.orgresearchgate.net |

| Doxycycline, Tigecycline, Sulbactam, Imipenem | Acinetobacter baumannii | Sulbactam at 4 µg/mL showed no bactericidal activity, while at 16 µg/mL it had a low bactericidal rate (18% of isolates). | nih.gov |

| Sulbactam-durlobactam + Cefepime | A. baumannii, P. aeruginosa, Enterobacterales | Synergy was observed against one A. baumannii isolate and all P. aeruginosa isolates. | oup.com |

Drug Discovery and Development Pipeline Considerations Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies of Sulbactam (B1307) Derivatives

Sulbactam is a mechanism-based inhibitor of β-lactamase enzymes, which confer resistance to β-lactam antibiotics. fda.govresearchgate.net Its core structure is a penam (B1241934) sulfone. fda.gov Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to this structure affect its inhibitory properties, with the goal of creating more potent or broader-spectrum inhibitors.

Research has primarily focused on modifying the penam nucleus at several key positions. researchgate.netresearchgate.net The carboxyl group at the C3 position (traditionally C2 in penam nomenclature) is generally considered essential for activity, as it mimics the substrate and anchors the inhibitor in the enzyme's active site. researchgate.netfrontiersin.org The sulfone group is also critical for the mechanism of inhibition. mdpi.com

Key areas of SAR investigation include:

C6 Substitutions: Altering the groups at the C6 position can significantly impact the inhibitor's selectivity and potency against different classes of β-lactamases. biomedpharmajournal.org For instance, changing the stereochemistry and functional groups at this position can modulate activity against Class A versus Class C enzymes. biomedpharmajournal.org

C2 Side Chain: The side chain at the C2 position of the penam ring has been a major focus of modification to improve inhibitory activity and pharmacokinetic properties. researchgate.netplos.org Studies have shown that the length and composition of this side chain profoundly affect the formation of stable inhibitory intermediates with the β-lactamase enzyme. plos.org For example, research into a series of penam sulfones revealed that derivatives with 2β-substituted-oxyimino groups were potent inhibitors of Class A enzymes like TEM-1, while hydrazone derivatives were less active. nih.gov

One study systematically modified the sulbactam structure to enhance its intrinsic antibacterial activity against Acinetobacter baumannii, focusing on the C2, C4, and C6 positions. researchgate.netresearchgate.net This research aimed to develop derivatives with improved oral absorption while maintaining potency against penicillin-binding proteins (PBPs). researchgate.netresearchgate.net

| Modification Area | Example of Modification | Target Enzyme(s) | Observed Effect on Inhibitory Activity | Reference |

|---|---|---|---|---|

| C2 Side Chain | Addition of 2β-substituted-oxyimino groups | Class A (TEM-1, CTX-1) | Strong inhibition | nih.gov |

| C2 Side Chain | Addition of 2β-substituted-hydrazone groups | Class A, Class C | Generally less active than oxyimino derivatives | nih.gov |

| C6 Position | Synthesis of 6-exomethylene derivatives | Not specified | Created novel sulfones for evaluation | koreascience.kr |

| C2 Side Chain Linker | Varying carbon linker length | Class A (SHV-1) | Profoundly affects formation of stable trans-enamine intermediate | plos.org |

Design and Synthesis of Novel Beta-Lactamase Inhibitors

The insights gained from SAR studies directly inform the rational design and synthesis of new β-lactamase inhibitors. The goal is to create molecules that can overcome the limitations of early inhibitors like sulbactam, which is less effective against certain evolved or broad-spectrum β-lactamases. researchgate.netmdpi.com

Design strategies often involve: